An In-depth Technical Guide to the Synthesis and Properties of Spiro[4.4]nona-1,3,7-triene
An In-depth Technical Guide to the Synthesis and Properties of Spiro[4.4]nona-1,3,7-triene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[4.4]nona-1,3,7-triene is a spirocyclic hydrocarbon of significant interest in organic synthesis and theoretical chemistry due to its unique structural and electronic properties. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols, and a summary of its key physical and chemical properties. The information presented is compiled from seminal literature in the field, primarily the work of Semmelhack, Foos, and Katz, to serve as a practical guide for researchers.
Synthesis of Spiro[4.4]nona-1,3,7-triene
The synthesis of spiro[4.4]nona-1,3,7-triene has been achieved through a multi-step pathway starting from the reaction of cyclopentadienide anion with a protected form of 1,2-bis(bromomethyl)ethylene. The following sections detail the experimental procedures for the key steps involved.
Synthetic Pathway Overview
The overall synthetic strategy involves the initial formation of a spiro-annulated intermediate by reacting sodium cyclopentadienide with 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane. This is followed by deprotection and subsequent elimination to yield the target triene.
Caption: Synthetic pathway for Spiro[4.4]nona-1,3,7-triene.
Experimental Protocols
Step 1: Preparation of Sodium Cyclopentadienide
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Materials: Cyclopentadiene (freshly distilled), Sodium Hydride (NaH) as a mineral oil dispersion, Tetrahydrofuran (THF, anhydrous).
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Procedure: A suspension of sodium hydride in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath. Freshly distilled cyclopentadiene is added dropwise to the stirred suspension. The reaction mixture is stirred at 0 °C for one hour and then at room temperature for an additional two hours to ensure complete formation of the sodium cyclopentadienide solution.
Step 2: Synthesis of Spiro[cyclopentadiene-1,6'-(2',2'-dimethyl-1',3'-dioxolane)]
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Materials: Sodium cyclopentadienide solution (from Step 1), 4,5-Di(bromomethyl)-2,2-dimethyl-1,3-dioxolane, Tetrahydrofuran (THF, anhydrous).
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Procedure: The solution of sodium cyclopentadienide in THF is cooled to 0 °C. A solution of 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane in anhydrous THF is added dropwise to the cyclopentadienide solution. The reaction mixture is stirred at room temperature for 12 hours. The resulting mixture is then quenched with water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude spiro-intermediate.
Step 3: Synthesis of Spiro[4.4]nona-1,3,7-triene
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Materials: Crude Spiro[cyclopentadiene-1,6'-(2',2'-dimethyl-1',3'-dioxolane)], p-Toluenesulfonic acid (catalytic amount), Benzene.
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Procedure: The crude spiro-intermediate is dissolved in benzene. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove the acetone and water formed during the deprotection and elimination steps. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent is removed, and the resulting crude product is purified by column chromatography on silica gel to afford pure spiro[4.4]nona-1,3,7-triene.
Properties of Spiro[4.4]nona-1,3,7-triene
Physical Properties
The known physical properties of spiro[4.4]nona-1,3,7-triene are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ | [1] |
| Molecular Weight | 118.18 g/mol | [1] |
| CAS Number | 24430-29-3 | [1] |
| Boiling Point | 207.1 °C at 760 mmHg | [1] |
| Density | 0.98 g/cm³ | [1] |
| Refractive Index | 1.569 | [1] |
| Flash Point | 52.9 °C | [1] |
| Vapor Pressure | 0.33 mmHg at 25 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of spiro[4.4]nona-1,3,7-triene. The following data has been reported:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the vinylic protons of the cyclopentadiene and cyclopentene rings, as well as for the allylic protons. Specific chemical shifts and coupling constants would be detailed in the primary literature.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule, including the unique spiro-carbon.
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UV-Vis (Ultraviolet-Visible Spectroscopy): The UV-Vis spectrum of spiro[4.4]nona-1,3,7-triene is of particular interest due to the phenomenon of spiroconjugation. The interaction between the π-systems of the two rings influences the electronic transitions.
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IR (Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands for C-H stretching and bending vibrations of the alkene and alkane moieties, as well as C=C stretching vibrations.
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MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can aid in structure elucidation.
Reactivity
Spiro[4.4]nona-1,3,7-triene exhibits reactivity characteristic of its constituent diene and alkene functionalities.
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Diels-Alder Reactions: The cyclopentadiene moiety can act as a diene in Diels-Alder reactions with various dienophiles. The cyclopentene double bond can also participate as a dienophile, although it is generally less reactive.
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Spiroconjugation: The through-space interaction between the π-orbitals of the two perpendicular rings, known as spiroconjugation, influences the molecule's electronic properties and reactivity. This can affect the rates and regioselectivity of certain reactions.
Caption: Reactivity profile of Spiro[4.4]nona-1,3,7-triene.
Conclusion
This technical guide provides a detailed overview of the synthesis and properties of spiro[4.4]nona-1,3,7-triene, tailored for a scientific audience. The provided experimental protocols and tabulated data offer a valuable resource for researchers interested in the synthesis, study, and application of this unique spirocyclic compound. Further investigation into its reactivity and potential applications in areas such as materials science and medicinal chemistry is warranted.
